molecular formula C17H13N3O2 B11835425 2-(diphenylamino)-5-Pyrimidinecarboxylic acid CAS No. 1316216-06-4

2-(diphenylamino)-5-Pyrimidinecarboxylic acid

Katalognummer: B11835425
CAS-Nummer: 1316216-06-4
Molekulargewicht: 291.30 g/mol
InChI-Schlüssel: MMYPIVCZGPMEMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(diphenylamino)-5-Pyrimidinecarboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a diphenylamino group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diphenylamino)-5-Pyrimidinecarboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of diphenylamine with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing of ingredients, heating, condensation reaction, and purification through techniques like crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(diphenylamino)-5-Pyrimidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(diphenylamino)-5-Pyrimidinecarboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(diphenylamino)-5-Pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrimidine derivatives and diphenylamine-substituted molecules. Examples are:

  • 2-(diphenylamino)-4,6-dimethylpyrimidine
  • 2-(diphenylamino)-5-methylpyrimidinecarboxylic acid

Uniqueness

2-(diphenylamino)-5-Pyrimidinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a diphenylamino group and a carboxylic acid group on the pyrimidine ring makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

1316216-06-4

Molekularformel

C17H13N3O2

Molekulargewicht

291.30 g/mol

IUPAC-Name

2-(N-phenylanilino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C17H13N3O2/c21-16(22)13-11-18-17(19-12-13)20(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12H,(H,21,22)

InChI-Schlüssel

MMYPIVCZGPMEMY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.